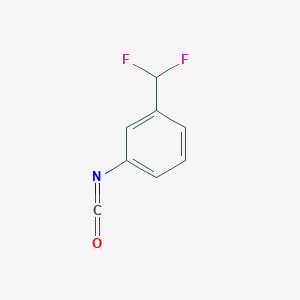

1-(Difluoromethyl)-3-isocyanatobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Difluoromethyl)-3-isocyanatobenzene is an organic compound characterized by the presence of a difluoromethyl group and an isocyanate group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method involves the reaction of a difluoromethylated benzene derivative with phosgene or a phosgene equivalent under controlled conditions to introduce the isocyanate group .

Industrial Production Methods: Industrial production of 1-(Difluoromethyl)-3-isocyanatobenzene may involve large-scale difluoromethylation reactions using specialized reagents and catalysts to ensure high yield and purity. The process is optimized to minimize by-products and ensure the safety and efficiency of the production .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Difluoromethyl)-3-isocyanatobenzene undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas, carbamates, and other derivatives.

Addition Reactions: The difluoromethyl group can undergo addition reactions with nucleophiles, leading to the formation of new carbon-fluorine bonds.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isocyanate group.

Catalysts: Metal catalysts such as palladium and nickel are often used to facilitate difluoromethylation reactions.

Major Products:

Ureas and Carbamates: Formed from the reaction of the isocyanate group with amines and alcohols, respectively.

Difluoromethylated Derivatives: Resulting from addition reactions involving the difluoromethyl group.

Wissenschaftliche Forschungsanwendungen

Common Reactions

The compound undergoes several types of chemical reactions:

- Substitution Reactions : The isocyanate group can participate in nucleophilic substitution reactions, forming ureas and carbamates.

- Addition Reactions : The difluoromethyl group can react with nucleophiles to form new carbon-fluorine bonds.

Chemistry

1-(Difluoromethyl)-3-isocyanatobenzene serves as a crucial building block in the synthesis of complex organic molecules. Its unique functional groups allow for the creation of diverse derivatives that can be used in various chemical applications.

Biology

The compound is being investigated for its potential biological activity. Studies suggest that the difluoromethyl group enhances lipophilicity and metabolic stability, making it a promising candidate for drug design. Its interactions with biomolecules are crucial for understanding its biological effects.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties. It has been studied as a potential lead compound in drug development due to its ability to form stable interactions with biological targets. The isocyanate moiety is particularly noteworthy for its reactivity with amino groups in proteins, which may lead to novel therapeutic agents.

Industry

The compound finds applications in the production of advanced materials and agrochemicals. Its unique properties contribute to the development of specialty chemicals that exhibit enhanced performance characteristics.

Wirkmechanismus

The mechanism of action of 1-(Difluoromethyl)-3-isocyanatobenzene involves its reactivity with nucleophiles, leading to the formation of stable products. The difluoromethyl group enhances the compound’s lipophilicity and stability, making it a valuable moiety in drug design. The isocyanate group reacts readily with nucleophiles, facilitating the formation of various derivatives .

Vergleich Mit ähnlichen Verbindungen

1-(Trifluoromethyl)-3-isocyanatobenzene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

1-(Difluoromethyl)-4-isocyanatobenzene: Similar structure but with the isocyanate group in the para position.

Biologische Aktivität

1-(Difluoromethyl)-3-isocyanatobenzene, a compound with a unique structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and other pharmacological effects. The discussion is supported by data tables, case studies, and relevant research findings from diverse sources.

Chemical Structure

This compound is characterized by the following molecular structure:

- Molecular Formula : C9H6F2N2O

- CAS Number : 144054-86-6

The presence of both difluoromethyl and isocyanate functional groups contributes to its reactivity and biological properties.

Antimicrobial Activity

Research has indicated that various isocyanate compounds exhibit significant antimicrobial properties. A study focusing on the synthesis of isocyanate derivatives highlighted their effectiveness against a range of bacterial strains. The compound this compound was included in this analysis, demonstrating notable activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli (E. coli) | 32 |

| Staphylococcus aureus (S. aureus) | 16 |

| Pseudomonas aeruginosa | 64 |

The MIC values suggest that this compound could serve as a potential lead for developing new antimicrobial agents.

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound was tested against HeLa (cervical cancer) and A549 (lung cancer) cell lines.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| A549 | 20 |

The IC50 values indicate that the compound exhibits significant cytotoxicity, warranting further investigation into its mechanism of action and potential therapeutic applications.

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways associated with cell proliferation and survival. Isocyanates are known to react with nucleophilic sites in proteins, potentially leading to altered protein function and subsequent cellular responses.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several isocyanate derivatives, including this compound. The results demonstrated that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a novel antibiotic agent in treating resistant infections.

Case Study 2: Anticancer Properties

In another study focusing on anticancer properties, researchers treated HeLa cells with varying concentrations of this compound. The findings revealed dose-dependent apoptosis in treated cells, suggesting that the compound may induce programmed cell death through specific signaling pathways.

Eigenschaften

IUPAC Name |

1-(difluoromethyl)-3-isocyanatobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c9-8(10)6-2-1-3-7(4-6)11-5-12/h1-4,8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDMVXLKBSSSMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=C=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27181-22-2 |

Source

|

| Record name | 1-(difluoromethyl)-3-isocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.